molecular formula C10H19NO3 B3058165 4-Morpholineacetic acid, 1,1-dimethylethyl ester CAS No. 88217-68-9

4-Morpholineacetic acid, 1,1-dimethylethyl ester

Cat. No.: B3058165
CAS No.: 88217-68-9
M. Wt: 201.26 g/mol
InChI Key: WXTYDUYMAJETOH-UHFFFAOYSA-N
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Description

4-Morpholineacetic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H19NO3 It is a derivative of morpholine and acetic acid, featuring a tert-butyl ester group

Mechanism of Action

Target of Action

Tert-Butyl 2-morpholinoacetate, also known as Tert-butyl 2-morpholin-4-ylacetate or 4-Morpholineacetic acid, 1,1-dimethylethyl ester, is a complex compoundCompounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .

Mode of Action

Compounds containing a tert-butyl group are known for their unique reactivity patterns . They are often used in chemical transformations due to their excellent stability against various nucleophiles and reducing agents .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . It’s worth noting that the exact pathways would depend on the specific targets and the biological context in which the compound is used.

Pharmacokinetics

Compounds with a tert-butyl group are known for their excellent stability, which could potentially influence their bioavailability .

Result of Action

Based on the known targets of compounds with a tert-butyl group, it can be inferred that the compound could potentially influence protein synthesis, glycolysis, protein maturation, and calcium signaling .

Action Environment

The action, efficacy, and stability of Tert-Butyl 2-morpholinoacetate can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, temperature, and the specific biological context in which the compound is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetic acid, 1,1-dimethylethyl ester typically involves the esterification of 4-Morpholineacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

4-Morpholineacetic acid, 1,1-dimethylethyl ester has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential as a drug precursor or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholineacetic acid, methyl ester
  • 4-Morpholineacetic acid, ethyl ester
  • 4-Morpholineacetic acid, isopropyl ester

Uniqueness

4-Morpholineacetic acid, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-morpholin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-11-4-6-13-7-5-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTYDUYMAJETOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439960
Record name 4-Morpholineacetic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88217-68-9
Record name 4-Morpholineacetic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl bromoacetate (8.47 mL, 57.4 mmol) in THF (50 mL) was added a 1:1 mixture of triethylamine (8 mL, 57.4 mmol) and morpholine (5.02 mL, 57.4 mmol), dropwise (a mild exotherm was observed) and the resulting white suspension was stirred at 60° C. for 2 h. The mixture was diluted with water (100 mL) and saturated sodium carbonate (50 mL) and extracted with ethyl acetate (2×50 mL). The combined organics were washed with saturated sodium carbonate (100 mL), water (3×50 mL), and brine (50 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated then chromatographed in 0%-100% ethyl acetate in hexanes. Product-containing fractions were concentrated in vacuo giving the title product (11.5 g, quantitative) as a pale yellow liquid. 1H NMR (CDCl3, 400 MHz): δ (ppm) 3.78-3.71 (m, 4H), 3.10 (s, 2H), 2.59-2.54 (m, 4H), 1.46 (m, 9H).
Quantity
8.47 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
5.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl bromoacetate (1.61 mL, 10.0 mmol) in THF (25 mL) was added morpholine (1.74 mL, 20.0 mmol); the resultant suspension was stirred for 1.5 h and then concentrated. The residue was dissolved in CH2Cl2 (50 mL)/saturated Na2CO3 (75 mL), the layers were separated, and the aqueous layer was extracted with additional CH2Cl2 (2×25 mL). The combined organics were washed with saturated Na2CO3 (20 mL) and brine (30 mL), dried and concentrated to give crude title compound. Tituration with EtOAc (15 mL), filtration, and concentration of the filtrate gave the title compound (2.01 g, 100%) as a colorless oil. TLC: Rf 0.45 (EtOAc). 1H NMR: δ3.79-3.73 (m, 4H, CH2OCH2), 3.11 (s, 2H, CH2), 2.61-2.55 (m, 4H, CH2NCH2), 1.46 (s, 9H, t-Bu). MS (DCI/CH4): m/z (rel intensity) 202 (MH+, 15), 201 (8), 200 (13), 174 (20), 146 (100), 100 (23). HRMS (C10H19NO3) (MH+): calcd, 201.1365; obsd, 201.1371.
Quantity
1.61 mL
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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